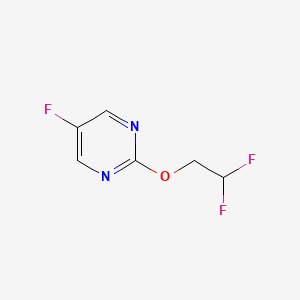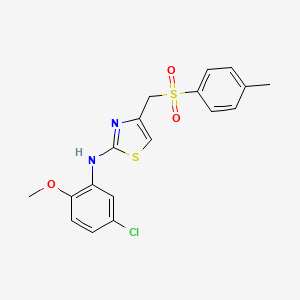
1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene is a useful research compound. Its molecular formula is C18H17ClN2O3S2 and its molecular weight is 408.92. The purity is usually 95%.
BenchChem offers high-quality 1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research on compounds structurally related to 1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene often focuses on chemical synthesis and modification to explore their potential applications. For example, studies on the alkylation and oxidation of related compounds have provided insights into selective oxidation processes, which are crucial for developing new synthetic routes and modifying chemical structures for various applications (Ohkata, Takee, & Akiba, 1985).
Antitumor Activity
Compounds with sulfonamide groups, similar to the one , have been evaluated for their antitumor properties. Research utilizing array-based structure and gene expression relationship studies have identified certain sulfonamides as potent cell cycle inhibitors with potential clinical applications in cancer treatment (Owa et al., 2002).
Environmental Impact and Degradation
The environmental degradation of sulfonamide antibiotics, which share a functional group with the compound , has been studied to understand their persistence and potential risks. One study uncovered a novel microbial strategy involving ipso-hydroxylation for the elimination of sulfonamide antibiotics, highlighting the importance of understanding chemical degradation pathways in environmental contexts (Ricken et al., 2013).
Photodynamic Therapy Applications
Sulfonamide derivatives have been investigated for their roles in photodynamic therapy, a treatment modality for cancer. Research on new zinc phthalocyanine compounds substituted with sulfonamide derivative groups has demonstrated their high singlet oxygen quantum yield, indicating potential effectiveness in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Sulfonamide compounds have also been synthesized for their antimicrobial properties. For instance, the synthesis of formazans from Mannich bases of related compounds has shown moderate activity against various pathogenic bacterial and fungal strains, suggesting potential for development as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-12-3-6-15(7-4-12)26(22,23)11-14-10-25-18(20-14)21-16-9-13(19)5-8-17(16)24-2/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDFHNRHSMWGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

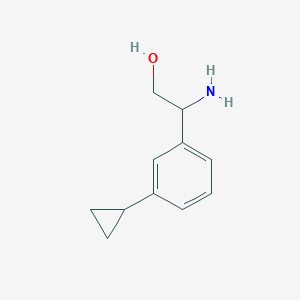


![N-[(2-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2925422.png)
![2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2925423.png)
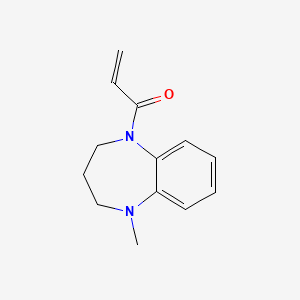

![Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate](/img/structure/B2925426.png)
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2925427.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide](/img/structure/B2925432.png)
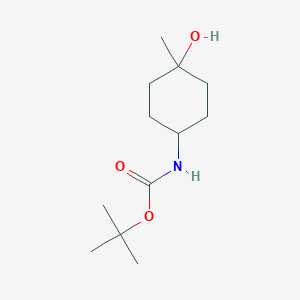
![2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2925434.png)
![2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2925437.png)
